molecular formula C18H10BrNO3 B13374342 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid

2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid

Cat. No.: B13374342
M. Wt: 368.2 g/mol
InChI Key: VBVCHBALXUHWMI-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and quinoline. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran and quinoline moieties in a single molecule makes it a promising candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur at the bromo position, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid involves its interaction with various molecular targets and pathways. The benzofuran and quinoline moieties can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzofuran-2-yl)-quinoline-4-carboxylic acid: This compound shares the benzofuran and quinoline moieties but lacks the bromine substituent.

    5-Bromo-2-(1-benzofuran-2-yl)quinoline: Similar structure but with the bromine substituent at a different position.

    2-(1-Benzofuran-2-yl)-6-chloro-3-quinolinecarboxylic acid: Similar structure with a chlorine substituent instead of bromine.

Uniqueness

The presence of the bromine atom at the 6-position of the quinoline ring in 2-(1-Benzofuran-2-yl)-6-bromo-3-quinolinecarboxylic acid imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacological profile.

Properties

Molecular Formula

C18H10BrNO3

Molecular Weight

368.2 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-6-bromoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H10BrNO3/c19-12-5-6-14-11(7-12)8-13(18(21)22)17(20-14)16-9-10-3-1-2-4-15(10)23-16/h1-9H,(H,21,22)

InChI Key

VBVCHBALXUHWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C=C4C=C(C=CC4=N3)Br)C(=O)O

Origin of Product

United States

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